

Crystal structure analysis of 2-Methylpyrimidin-5-ol

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Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

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An In-depth Technical Guide to the Crystal Structure Analysis of **2-Methylpyrimidin-5-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of **2-Methylpyrimidin-5-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the absence of a publicly available crystal structure for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational steps to elucidate its three-dimensional atomic arrangement in the solid state. The guide covers the synthesis and crystallization of high-quality single crystals, in-depth single-crystal X-ray diffraction (SC-XRD) methodology, structure solution and refinement, and the critical analysis of the resulting molecular and supramolecular architecture. Emphasis is placed on understanding the potential tautomerism of **2-Methylpyrimidin-5-ol** and the nature of its intermolecular interactions, which are pivotal for predicting its physicochemical properties and its behavior in a condensed phase. This guide is designed to be a practical resource, grounded in established scientific principles and methodologies, for scientists seeking to characterize this and similar molecular systems.

Introduction: The Scientific Imperative for Crystal Structure Analysis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.^{[1][2]} **2-Methylpyrimidin-5-ol**, a derivative of this important heterocyclic system, presents a compelling case for detailed solid-state characterization. Its chemical structure suggests the potential for tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms through the migration of a proton. In the case of **2-Methylpyrimidin-5-ol**, the keto-enol tautomerism is of particular interest, as the dominant form in the solid state will dictate its hydrogen bonding capabilities, molecular packing, and ultimately, its physical properties such as solubility and melting point.

A definitive determination of the crystal structure through single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously identifying the tautomeric form and providing precise details of the molecular geometry. Furthermore, a comprehensive analysis of the crystal packing will reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π - π stacking, which govern the supramolecular assembly. This information is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This guide will provide a detailed, step-by-step methodology for the crystal structure analysis of **2-Methylpyrimidin-5-ol**, from obtaining suitable crystals to the final interpretation and reporting of the structural data.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of well-ordered single crystals.

Synthesis of **2-Methylpyrimidin-5-ol**

While several synthetic routes to pyrimidine derivatives exist^{[3][4]}, a common method for the preparation of **2-Methylpyrimidin-5-ol** involves the reaction of 2-methylpyrimidine with a suitable hydroxylating agent. One plausible laboratory-scale synthesis is the reaction of 2-methylpyrimidine with sodium hydroxide.^[5]

Experimental Protocol: Synthesis of **2-Methylpyrimidin-5-ol**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrimidine in an appropriate solvent, such as water or a high-boiling point alcohol.
- Reagent Addition: Add a stoichiometric excess of sodium hydroxide to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid). The product may precipitate out of the solution. If not, extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure **2-Methylpyrimidin-5-ol**.

Crystallization of 2-Methylpyrimidin-5-ol

The growth of single crystals suitable for SC-XRD is often the most challenging step. The choice of solvent and crystallization technique is crucial. For a compound like **2-Methylpyrimidin-5-ol**, which is a white crystalline solid soluble in water, alcohol, and ester solvents^[5], several methods can be explored.

Table 1: Crystallization Techniques for **2-Methylpyrimidin-5-ol**

Crystallization Technique	Description	Suitable Solvents
Slow Evaporation	A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.	Methanol, Ethanol, Ethyl Acetate
Vapor Diffusion	A concentrated solution of the compound in a good solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.	Good Solvent: DMF, DMSO; Anti-solvent: Diethyl ether, Dichloromethane[6]
Cooling Crystallization	A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.	Isopropanol, n-Butanol

Experimental Protocol: Crystallization via Slow Evaporation

- Prepare a Saturated Solution: Dissolve the purified **2-Methylpyrimidin-5-ol** in a minimal amount of a suitable solvent (e.g., methanol) at room temperature to create a nearly saturated solution.
- Filter the Solution: Filter the solution through a syringe filter to remove any particulate matter.
- Set up for Crystallization: Transfer the filtered solution to a clean vial and cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation.

- Incubate: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
- Harvest Crystals: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector for efficient data collection.[\[7\]](#)

Experimental Protocol: SC-XRD Data Collection

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoprotectant oil.
- Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[\[7\]](#)
- Diffraction Experiment: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). This involves:

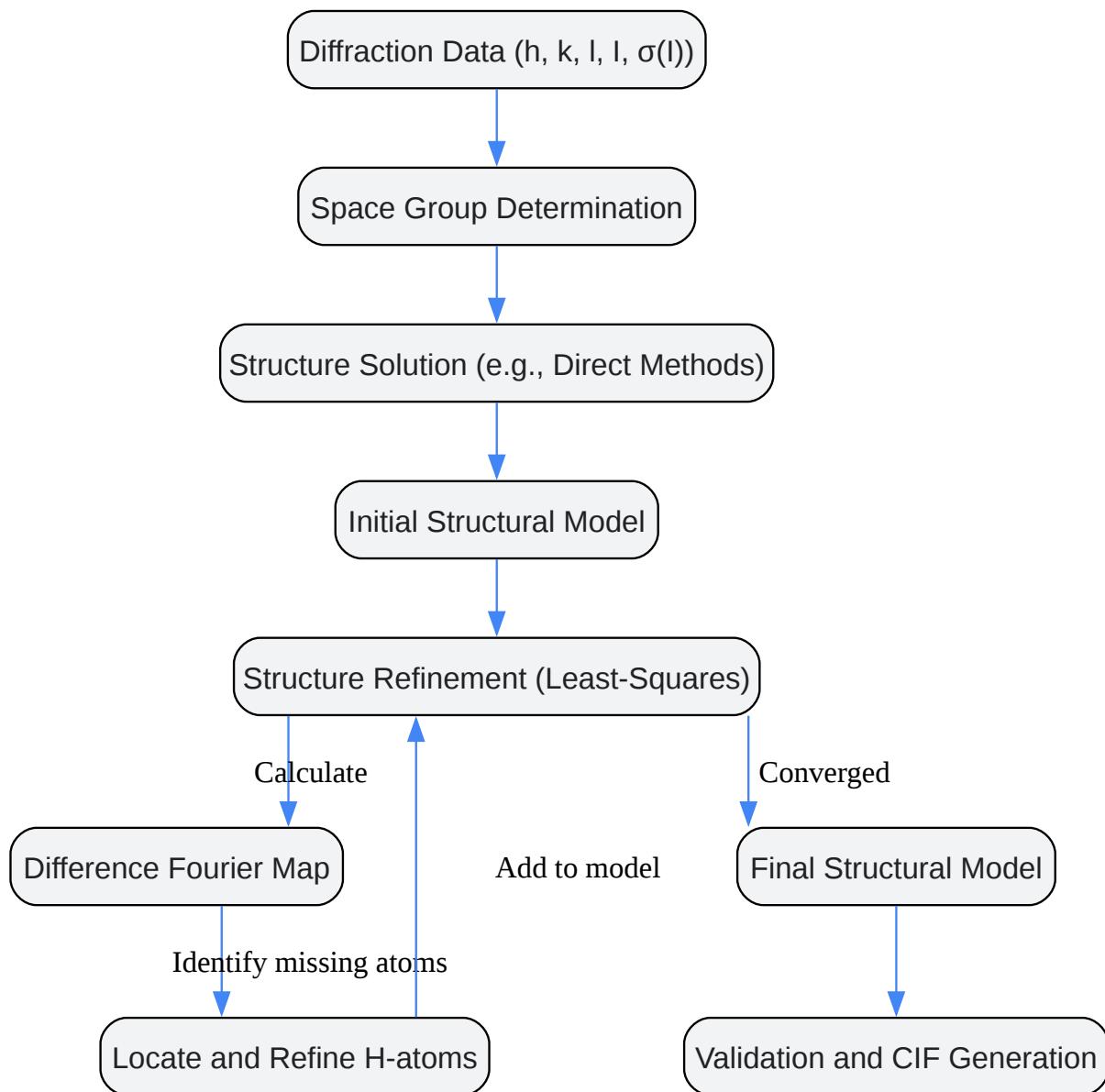
- Indexing: Determining the unit cell parameters and the crystal lattice orientation.
- Integration: Measuring the intensity of each diffraction spot.

- Scaling and Merging: Correcting for experimental factors and merging equivalent reflections.

Structure Solution and Refinement

The processed data is then used to solve the crystal structure.

Workflow for Structure Solution and Refinement



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Caption: Workflow for Crystal Structure Solution and Refinement.

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use the reflection intensities to directly determine the phases of the structure factors.
- **Structure Refinement:** The initial atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. The quality of the refinement is assessed by monitoring the R-factors (R1 and wR2), which should converge to low values (typically < 5% for R1). Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.^[8]

Analysis and Interpretation of the Crystal Structure

Once the structure is solved and refined, a detailed analysis is performed to understand the molecular and supramolecular features.

Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values to identify any unusual geometric features. For **2-Methylpyrimidin-5-ol**, the C-O bond length will be a key indicator of the tautomeric form (a shorter C=O double bond for the keto form versus a longer C-O single bond for the enol form).

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions.

Table 2: Key Intermolecular Interactions to Analyze

Interaction Type	Description	Expected in 2-Methylpyrimidin-5-ol
Hydrogen Bonding	Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (O or N) and another electronegative atom.	Crucial for determining the packing, especially involving the hydroxyl/keto group and the pyrimidine nitrogen atoms.
π - π Stacking	Attractive interactions between the aromatic pyrimidine rings of adjacent molecules.	Likely to be present, contributing to the overall stability of the crystal lattice.
van der Waals Forces	Weak, non-directional forces that are present between all molecules.	Contribute to the overall packing efficiency.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.[\[8\]](#)

Tautomerism

The crystal structure analysis will provide a definitive answer to the question of tautomerism in the solid state. The location of the hydrogen atom on either the oxygen (enol form) or a nitrogen atom (keto form) will be clearly resolved in the final refined structure.

Complementary Analytical Techniques

While SC-XRD provides the most detailed structural information, other techniques can be used to further characterize the bulk material.

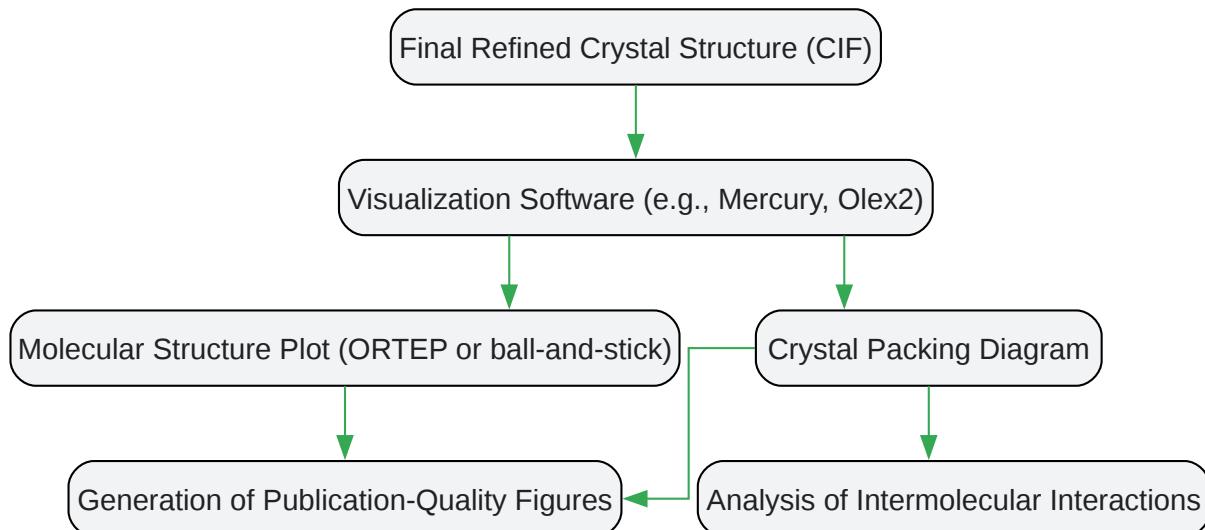
- Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare with the simulated powder pattern from the single-crystal data.
- Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

- Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Data Reporting and Visualization

The final crystal structure data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a scientific publication. The standard format for reporting crystallographic data is the Crystallographic Information File (CIF).

Visualization of the Crystal Structure



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Caption: Data Visualization and Reporting Workflow.

Conclusion

The crystal structure analysis of **2-Methylpyrimidin-5-ol** is a critical step in understanding its fundamental solid-state properties. This technical guide provides a comprehensive and logical workflow for researchers to follow, from the initial synthesis and crystallization to the final analysis and reporting of the crystal structure. By following these detailed protocols, scientists can obtain a high-quality crystal structure that will provide invaluable insights into the

tautomeric form, molecular geometry, and intermolecular interactions of this important pyrimidine derivative, thereby facilitating its potential applications in drug development and materials science.

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